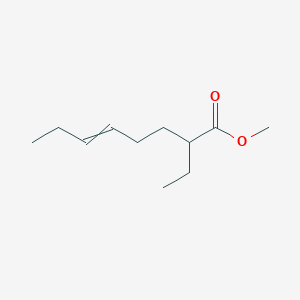
Methyl 2-ethyloct-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethyloct-5-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. The structure of this compound includes a methyl group, an ethyl group, and an oct-5-enoate chain, making it a versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-ethyloct-5-enoate can be synthesized through the esterification of 2-ethyloct-5-enoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
2-ethyloct-5-enoic acid+methanolH2SO4methyl 2-ethyloct-5-enoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-ethyloct-5-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-ethyloct-5-enoic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: 2-ethyloct-5-enoic acid and methanol.
Reduction: 2-ethyloct-5-enol.
Oxidation: Various oxidized derivatives depending on the conditions.
Applications De Recherche Scientifique
Methyl 2-ethyloct-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reactant in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which methyl 2-ethyloct-5-enoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways and cellular functions. The molecular targets and pathways involved in these processes are still under investigation, but they may include interactions with enzymes and receptors involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Methyl acetate: A simple ester with a similar structure but different functional groups.
Ethyl acetate: Another ester commonly used as a solvent with similar properties.
Methyl butyrate: An ester with a different alkyl chain length and structure.
Uniqueness: Methyl 2-ethyloct-5-enoate is unique due to its specific alkyl chain and the presence of an unsaturated bond (double bond) in the oct-5-enoate chain. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other esters .
Propriétés
Numéro CAS |
114577-16-1 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
methyl 2-ethyloct-5-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-10(5-2)11(12)13-3/h6-7,10H,4-5,8-9H2,1-3H3 |
Clé InChI |
VQQXEYCNNXDAFU-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCC(CC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


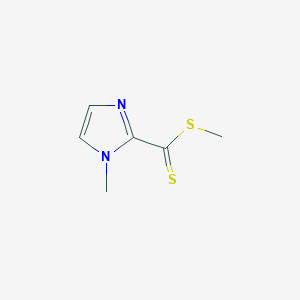


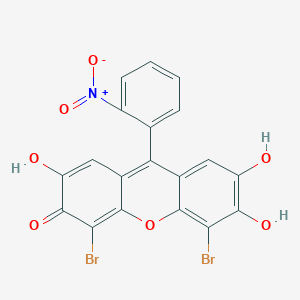

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
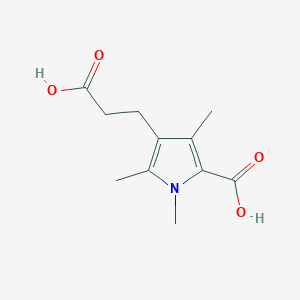
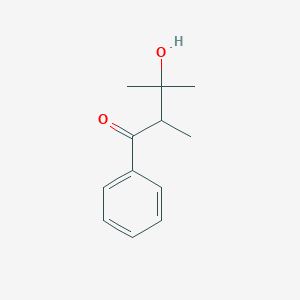
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
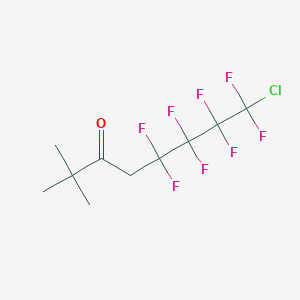
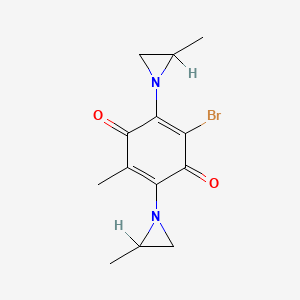
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
